molecular formula C8H7N3O3 B045547 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile CAS No. 111795-99-4

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Cat. No.: B045547
CAS No.: 111795-99-4
M. Wt: 193.16 g/mol
InChI Key: KOOPAOCWSWOMQI-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a heterocyclic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy and nitro groups on the pyridine ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile typically involves nitration of 6-methoxypyridine-2-acetonitrile. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPAOCWSWOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348653
Record name (6-Methoxy-3-nitropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111795-99-4
Record name (6-Methoxy-3-nitropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-3-nitropyridine-2-acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under argon and in an anhydrous medium, 15 g (97.3 mmol) of 2-methoxy-5-nitropyridine and 17.9 g (107 mmol) of 4-chlorophenoxyacetonitrile are dissolved in 300 ml of anhydrous tetrahydrofuran; the solution is added by transfer to a solution of 24 g (214 mmol) of potassium tert-butylate in 220 ml of anhydrous tetrahydrofuran maintained at a temperature below −10° C. The reaction mixture is stirred for three hours at a temperature of from −10 to −15° C. An aqueous 5% hydrochloric acid solution (170 ml) is added dropwise to the reaction mixture, maintaining the temperature at —10° C. The mixture is extracted with ethyl acetate. After driving over magnesium sulphate and evaporation, the residue is purified by flash chromatography over silica gel (eluant:petroleum ether/ethyl acetate, 2:1). After washing with a petroleum ether/diethyl ether mixture (2:1), the title compound is obtained in the form of a brown product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three

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